molecular formula C14H18O6 B1384124 Phthalic acid, bis-methylglycol ester D4 CAS No. 1398065-54-7

Phthalic acid, bis-methylglycol ester D4

Cat. No. B1384124
M. Wt: 286.31 g/mol
InChI Key: HSUIVCLOAAJSRE-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalic acid, bis-methylglycol ester D4 is a chemical compound with the molecular formula C14 2H4 H14 O6 . It is used in various fields such as pharmaceuticals, food & beverage, environmental forensic & toxicology, and industrial proficiency testing . The CAS number for this compound is 1398065-54-7 .


Molecular Structure Analysis

The molecular structure of Phthalic acid, bis-methylglycol ester D4 consists of 14 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The InChI representation of the molecule is InChI=1S/C14H18O6/c1-17-7-9-19-13 (15)11-5-3-4-6-12 (11)14 (16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D .


Physical And Chemical Properties Analysis

Phthalic acid, bis-methylglycol ester D4 has a molecular weight of 286.31 g/mol . It has a topological polar surface area of 71.1 Ų and a complexity of 274 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds .

Scientific Research Applications

Environmental Monitoring

Phthalic acid esters (PAEs), including Bis-Methylglycol Ester D4, are frequently studied in environmental monitoring. Research has focused on their occurrence in water sources, such as rivers, lakes, and groundwater. For example, a nationwide survey in China found PAEs to be ubiquitous in source waters, with variations in concentration depending on region and water type (Liu et al., 2014). Similarly, studies on landfill leachates and wastewater in Poland highlighted the presence and removal of phthalates, including the risks they pose to the environment (Kotowska et al., 2020).

Analytical Chemistry

PAEs are also subjects of analytical chemistry studies. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify PAEs in various matrices. For instance, a study developed a method for determining PAEs in baby food samples using GC-MS (Socas-Rodríguez et al., 2018). Another research employed Basolite® F300, a metal-organic framework, for extracting PAEs from water samples prior to LC-MS determination (González-Sálamo et al., 2019).

Toxicology and Health Studies

PAEs are known for their potential toxic and carcinogenic effects, prompting studies in toxicology. A study on aquatic organisms detailed the toxicity of PAEs, addressing the environmental and health implications of their widespread use (Mayer & Sanders, 1973).

Biodegradation and Environmental Impact

Understanding the degradation of PAEs in the environment is another key area of research. A study on Pseudarthrobacter defluvii E5, a soil bacterium, demonstrated its ability to efficiently degrade PAEs, offering insights into potential bioremediation strategies (Chen et al., 2021).

Material Science

In the field of material science, PAEs are investigated for their interaction with other substances. One study examined the interaction between Bis-2-(Ethylhexyl) Phthalate, a phthalic acid ester, and liposomes, contributing to the understanding of phthalates’ impact on membrane structures (Bonora et al., 2000).

Safety And Hazards

Phthalic acid, bis-methylglycol ester D4 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .

properties

IUPAC Name

bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUIVCLOAAJSRE-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOC)C(=O)OCCOC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334591
Record name Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalic acid, bis-methylglycol ester D4

CAS RN

1398065-54-7
Record name Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phthalic acid, bis-methylglycol ester D4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phthalic acid, bis-methylglycol ester D4
Reactant of Route 3
Reactant of Route 3
Phthalic acid, bis-methylglycol ester D4
Reactant of Route 4
Reactant of Route 4
Phthalic acid, bis-methylglycol ester D4
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Phthalic acid, bis-methylglycol ester D4
Reactant of Route 6
Reactant of Route 6
Phthalic acid, bis-methylglycol ester D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.